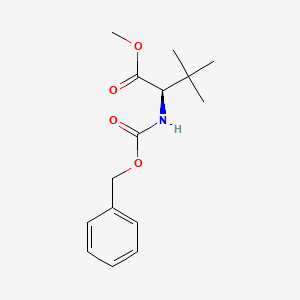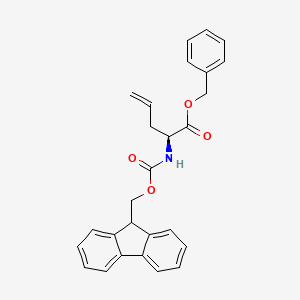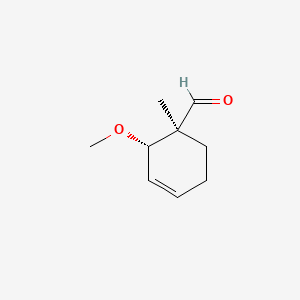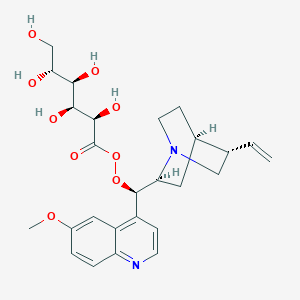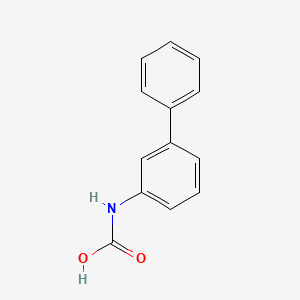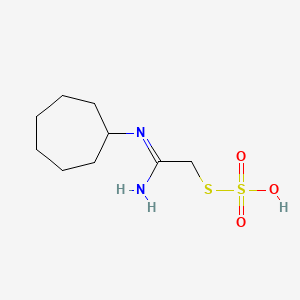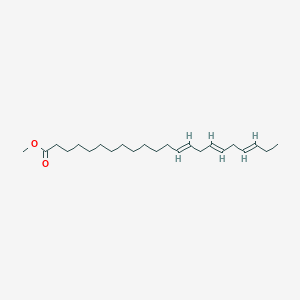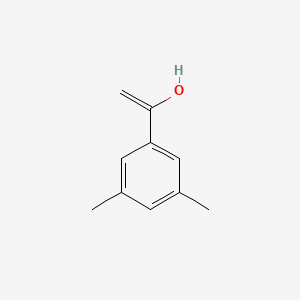
1-(3,5-Dimethylphenyl)ethen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)ethen-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of phenylethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)ethen-1-ol typically involves the reaction of 3,5-dimethylbenzaldehyde with a suitable reagent to introduce the ethen-1-ol group. One common method is the reduction of 3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
For large-scale production, the synthesis may involve catalytic hydrogenation of 3,5-dimethylbenzaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of this compound with high purity and yield.
化学反応の分析
Types of Reactions
1-(3,5-Dimethylphenyl)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 1-(3,5-dimethylphenyl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3,5-dimethylphenyl)ethen-1-yl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,5-Dimethylbenzaldehyde.
Reduction: 1-(3,5-Dimethylphenyl)ethanol.
Substitution: 1-(3,5-Dimethylphenyl)ethen-1-yl chloride.
科学的研究の応用
1-(3,5-Dimethylphenyl)ethen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
1-(2,5-Dimethylphenyl)ethen-1-ol: Similar structure but with methyl groups at the 2 and 5 positions.
1-(3,4-Dimethylphenyl)ethen-1-ol: Similar structure but with methyl groups at the 3 and 4 positions.
1-(3,5-Dimethylphenyl)ethanol: Similar structure but with an alcohol group instead of an ethen-1-ol group.
Uniqueness
1-(3,5-Dimethylphenyl)ethen-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
371157-37-8 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)ethenol |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,11H,3H2,1-2H3 |
InChIキー |
YKXAZMMCWSLVRW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


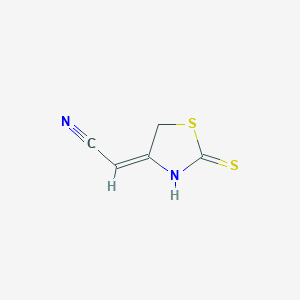
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
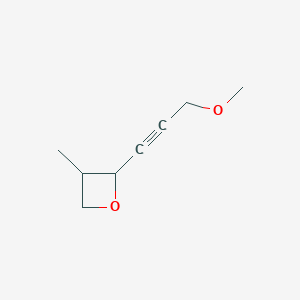
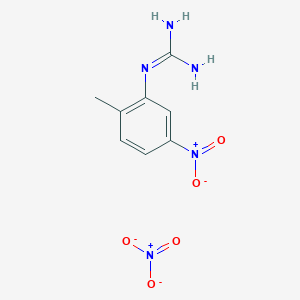
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

